5-(2,3-Dichlorobenzoyl)-2-methylpyridine
Overview
Description
The compound “5-(2,3-Dichlorobenzoyl)-2-methylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a 2,3-dichlorobenzoyl group, which is a benzene ring substituted with two chlorine atoms and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the resources I have, compounds like these are often synthesized through a series of organic reactions, including nucleophilic substitution and acylation .Molecular Structure Analysis
The molecular structure of this compound would likely show the pyridine ring attached to the 2,3-dichlorobenzoyl group at the 5-position of the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the electron-donating methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl group and the electronegative chlorine atoms might influence its solubility and reactivity .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Complex Pyrido[2,3-d]pyrimidines
Research by Grivsky et al. (1980) details the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound similar to 5-(2,3-Dichlorobenzoyl)-2-methylpyridine. This synthesis demonstrates the preparation of complex pyrido[2,3-d]pyrimidines, highlighting their potential in medicinal chemistry, particularly as lipid-soluble inhibitors with antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Docking for Antimicrobial Properties
Shyma et al. (2013) synthesized a series of derivatives bearing a 6-methylpyridine moiety, similar to the structure of this compound. Their research focused on evaluating these compounds for antimicrobial activity and performing molecular docking studies, indicating the relevance of such compounds in developing antimicrobial agents (Shyma, Kalluraya, Peethambar, Telkar, & Arulmoli, 2013).
Antimalarial Activity
Görlitzer et al. (2006) synthesized compounds based on the structure of 2,5-dichlorobenzo[c][2,7]naphthyridine, structurally related to this compound. These compounds were tested for antimalarial activity, demonstrating their potential utility in treating malaria (Görlitzer, Enge, Jones, Jomaa, & Wiesner, 2006).
Chemical Synthesis and Characterization
- Preparation Methods for Pyridine Derivatives: Zhao Bao (2003) reviewed various preparation methods for 2-chloro-5-methylpyridine, a compound closely related to this compound. This research provides insights into the synthesis routes of pyridine derivatives, crucial for developing new chemicals and pharmaceuticals (Zhao Bao, 2003).
Applications in Material Science and Engineering
Photochemical Studies
Research by Akai et al. (2006) on 2-amino-5-methylpyridine, a structurally similar compound to this compound, explored photoinduced amino-imino tautomerism. This study highlights the potential applications of such pyridine derivatives in material science, particularly in understanding photochemical reactions (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).
Crystal Structure Analysis in Chemistry
Sherfinski and Marsh (1975) investigated the crystal structure of 2-amino-5-methylpyridine hydrochloride, offering valuable information for understanding the crystallography of similar compounds, including this compound. Such studies are fundamental in material science for designing and characterizing new materials (Sherfinski & Marsh, 1975).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,3-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIAOTSWENZONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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